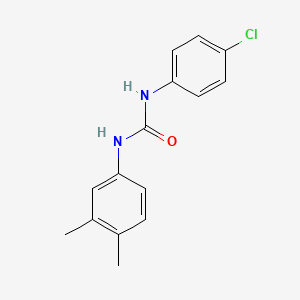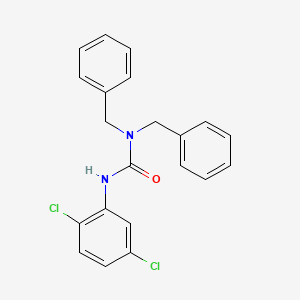![molecular formula C9H12S2 B11959704 [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol CAS No. 42082-63-3](/img/structure/B11959704.png)
[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol: is an organic compound characterized by the presence of a thiol group attached to a benzene ring substituted with a methyl group and a sulfanylmethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol typically involves the introduction of the thiol group onto a pre-formed aromatic ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated aromatic compound, reacts with a thiol reagent under basic conditions. The reaction conditions often include the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of various derivatives. Reagents such as alkyl halides can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, bases like sodium hydride (NaH)
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding sulfides
Substitution: Various alkylated derivatives
科学研究应用
Chemistry: In chemistry, [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of thiol-based redox reactions. It can be used as a model compound to investigate the role of thiols in biological systems and their interactions with other biomolecules.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Thiol-containing compounds are known for their antioxidant activity, and this compound could be investigated for its ability to scavenge free radicals and protect cells from oxidative damage.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation to form disulfides, which can further react to form sulfonic acids. The compound can also act as a nucleophile, participating in substitution reactions to form various derivatives. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
相似化合物的比较
[3-Methyl-5-(sulfanylmethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[3-Methyl-5-(sulfanylmethyl)phenyl]methanamine: Similar structure but with an amine group instead of a thiol group.
[3-Methyl-5-(sulfanylmethyl)phenyl]methane: Similar structure but without any functional group.
Uniqueness: The presence of the thiol group in [3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol makes it unique compared to its analogs. Thiol groups are highly reactive and can participate in a wide range of chemical reactions, making this compound particularly versatile for various applications. The ability to form disulfides and other sulfur-containing derivatives adds to its uniqueness and potential utility in different fields.
属性
CAS 编号 |
42082-63-3 |
|---|---|
分子式 |
C9H12S2 |
分子量 |
184.3 g/mol |
IUPAC 名称 |
[3-methyl-5-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H12S2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,10-11H,5-6H2,1H3 |
InChI 键 |
HTACPLQRZCJHHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)CS)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


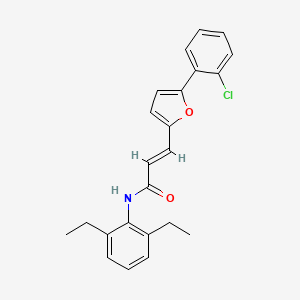

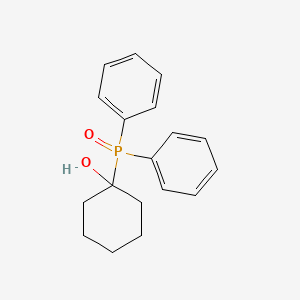

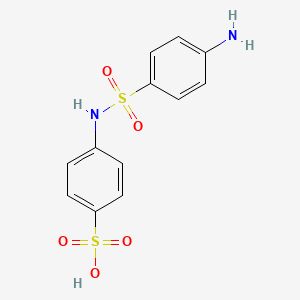
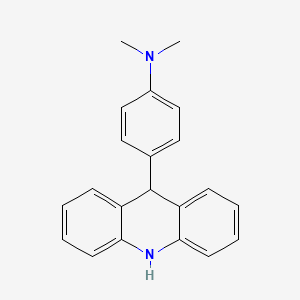

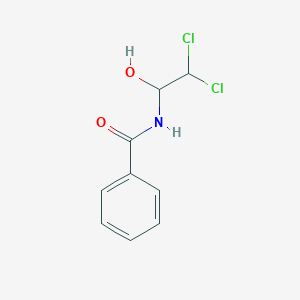

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
